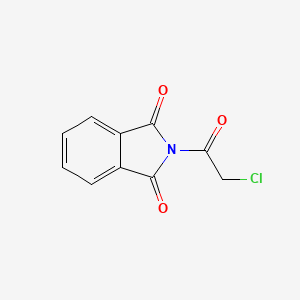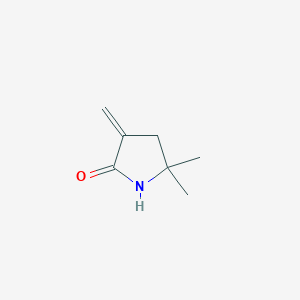
Glycine, N-(carboxycarbonyl)-N-methyl-
Vue d'ensemble
Description
Glycine, N-(carboxycarbonyl)-N-methyl-, also known as Glycine N-carboxyanhydride, is an organic compound with the formula HNCH(CO)2O . It is a colorless solid and is the simplest member of the amino acid N-carboxyanhydrides . It is the product of phosgenation (reaction with phosgene) of glycine . It is also the parent of the 2,5-oxazolidinedione family of heterocycles .
Synthesis Analysis
Glycine derivatives with closed carboxyl groups have been found to be effective co-initiators in initiating radical photopolymerization . Glycine can also be supplemented with N-acetylcysteine (GlyNAC) to improve/correct GSH deficiency, oxidative stress, and mitochondrial dysfunction .Molecular Structure Analysis
The molecular formula of Glycine, N-(carboxycarbonyl)-N-methyl- is C4H5NO5 . It is the smallest of all the amino acids and consists of a side chain along with a hydrogen molecule .Chemical Reactions Analysis
The glycine cleavage system (GCS) cleaves glycine into CO2 and NH3, yielding reducing power (NADH) and a one-carbon (C1) unit bound to tetra-hydrofolate (THF) .Physical And Chemical Properties Analysis
Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .Applications De Recherche Scientifique
Photopolymerization Co-initiator
Glycine derivatives with closed carboxyl groups have been investigated as effective co-initiators for radical photopolymerization. Unlike N-Phenylglycine (NPG) with a free carboxyl group, certain glycine derivatives exhibit comparable or even superior abilities in initiating photopolymerization in the presence of camphorquinone (CQ). Notably, N,N-Dimethyl glycinamide, which has blocking groups on the carboxyl end, shows excellent behavior as a co-initiator. These derivatives can efficiently initiate photopolymerization of various monomers, making them promising for biohydrogel preparation .
Biofabrication and Hydrogel Formation
Visible light curing hydrogels are essential for biofabrication. These three-dimensional polymer networks form through photopolymerization and find applications in biocompatible materials, drug delivery, and tissue engineering. Glycine derivatives, especially those with closed carboxyl groups, contribute to the preparation of photo-curable hydrogels. Their wide substrate adaptability makes them suitable for loading cells and other biomedical applications .
Neurotransmission Regulation
Glycine plays a crucial role in neurotransmission, particularly during development. Evidence suggests that glycine regulates morphogenetic events through its transporters and receptors. Balancing excitatory and inhibitory signals is essential for proper neural circuit formation. Understanding glycinergic activity can provide insights into neurodevelopmental disorders and potential therapeutic interventions .
Soybean Research
While not directly related to the compound, it’s worth noting that soybean (Glycine max L.) research is gaining importance due to its diverse uses, including food production and industrial applications. Efforts to accelerate soybean research aim to develop new varieties to meet global demands .
Propriétés
IUPAC Name |
2-[carboxymethyl(methyl)amino]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-6(2-3(7)8)4(9)5(10)11/h2H2,1H3,(H,7,8)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATDVRKPDMQGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566573 | |
| Record name | N-Methyl-N-oxaloglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(carboxycarbonyl)-N-methyl- | |
CAS RN |
82505-42-8 | |
| Record name | N-Methyl-N-oxaloglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)


![2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3033031.png)
![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)





![[1,1'-Binaphthalen]-2-ol](/img/structure/B3033041.png)